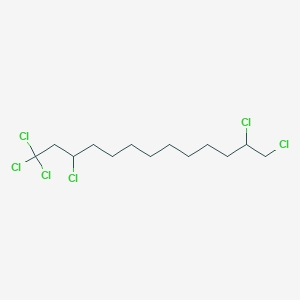

1,1,1,3,12,13-Hexachlorotridecane

Description

Contextualization of Chlorinated Paraffins (CPs) as a Diverse Class of Organic Compounds

CPs are categorized based on the length of their carbon chain: short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀). nih.gov The degree of chlorination within these mixtures can vary significantly, typically ranging from 30% to 70% by weight. nih.gov This variability in both carbon chain length and chlorine content results in a vast number of possible congeners and isomers, making their separation and identification a significant scientific challenge. nih.gov

The physical properties of CPs, such as viscosity and volatility, are dependent on their specific composition. Generally, they are colorless or yellowish liquids or solids and are practically insoluble in water. nih.gov

Significance of 1,1,1,3,12,13-Hexachlorotridecane as a Representative Short-Chain Chlorinated Paraffin (B1166041) Congener

1,1,1,3,12,13-Hexachlorotridecane is a specific congener within the SCCP category. As a polychlorinated alkane, it is recognized as a persistent environmental pollutant. While comprehensive data on this specific congener is limited in publicly available research, its structure serves as a tangible example for studying the broader class of SCCPs. Academic research often focuses on representative congeners to understand the behavior of the entire group.

Table 1: Properties of 1,1,1,3,12,13-Hexachlorotridecane

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₂Cl₆ |

| Classification | Short-Chain Chlorinated Paraffin (SCCP), Polychlorinated Alkane (PCA) |

| Status | Persistent Environmental Pollutant |

Driving Forces for Comprehensive Academic Investigation

The widespread use and subsequent environmental release of SCCPs have prompted extensive academic investigation. These compounds are ubiquitous in various environmental matrices, including air, water, soil, sediment, and biota. Their persistence, potential for long-range transport, and bioaccumulative properties are primary drivers for this research.

The analysis of SCCPs in environmental samples is inherently challenging due to the complexity of the mixtures. Thousands of isomers and congeners can be present, often co-eluting in chromatographic analyses, which makes quantification difficult. nih.gov The development of advanced analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), is crucial for the accurate detection and measurement of specific congeners like 1,1,1,3,12,13-Hexachlorotridecane.

The extraction and cleanup of samples from complex matrices such as sediment and biological tissues also present significant hurdles, requiring meticulous and often multi-step procedures to remove interfering substances.

Understanding the environmental fate of SCCPs is a key area of academic research. Their chemical stability contributes to their persistence in the environment. Research into the abiotic and biotic degradation pathways of SCCPs is essential for predicting their long-term environmental impact. For instance, some chlorinated alkanes may undergo slow degradation through processes like dehydrochlorination.

The study of specific congeners such as 1,1,1,3,12,13-Hexachlorotridecane can provide insights into how structural features influence persistence and transformation rates. This knowledge is vital for developing effective environmental risk assessments and remediation strategies for contaminated sites.

Table 2: General Classification of Chlorinated Paraffins

| Classification | Carbon Chain Length |

|---|---|

| Short-Chain Chlorinated Paraffins (SCCPs) | C₁₀-C₁₃ nih.gov |

| Medium-Chain Chlorinated Paraffins (MCCPs) | C₁₄-C₁₇ nih.gov |

Structure

3D Structure

Properties

CAS No. |

865306-23-6 |

|---|---|

Molecular Formula |

C13H22Cl6 |

Molecular Weight |

391 g/mol |

IUPAC Name |

1,1,1,3,12,13-hexachlorotridecane |

InChI |

InChI=1S/C13H22Cl6/c14-10-12(16)8-6-4-2-1-3-5-7-11(15)9-13(17,18)19/h11-12H,1-10H2 |

InChI Key |

HAWCFLYPEAVOKJ-UHFFFAOYSA-N |

SMILES |

C(CCCCC(CCl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl |

Canonical SMILES |

C(CCCCC(CCl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization for Research Applications

Historical Overview of Chlorinated Paraffin (B1166041) Synthesis Methodologies

Commercial production of chlorinated paraffins began in the 1930s. nih.gov These compounds are not single chemical entities but complex mixtures of polychlorinated n-alkanes. nih.govwikipedia.org The industrial manufacturing process involves the direct reaction of paraffin fractions, obtained from petroleum distillation, with chlorine gas. nih.govwikipedia.org This reaction is typically a free-radical substitution, carried out in the liquid phase at temperatures ranging from 80°C to 120°C. nih.gov

The process is exothermic, and to achieve higher degrees of chlorination, photochemical initiation using UV light is often employed. wikipedia.org The general chemical equation for this process is:

CₓH₂(ₓ₊₂) + y Cl₂ → CₓH₂(ₓ₋y₊₂)Clᵧ + y HCl wikipedia.org

Preparation of Isotopically Labeled 1,1,1,3,12,13-Hexachlorotridecane Analogs

Isotopically labeled standards are indispensable for the accurate quantification of environmental contaminants via isotope dilution mass spectrometry. ntnu.nocnr.it The synthesis of a ¹³C-labeled analog of 1,1,1,3,12,13-hexachlorotridecane would follow the same hypothetical multi-step pathway as the unlabeled compound, but with the introduction of ¹³C atoms at specific positions.

The synthesis of ¹³C-labeled organic molecules relies on the use of starting materials that are enriched with the ¹³C isotope. nih.gov There are numerous commercially available ¹³C-labeled building blocks. For a targeted synthesis, a precursor containing the ¹³C label would be incorporated into the molecular skeleton.

For instance, in the hypothetical synthesis of ¹³C-labeled 1,1,1,3,12,13-hexachlorotridecane, one could use:

¹³C-labeled acetylene: To build parts of the carbon backbone, which can then be functionalized.

¹³C-labeled methyl iodide (¹³CH₃I): To introduce a labeled methyl group that could be further elaborated. nih.gov

¹³C-labeled formaldehyde (B43269) or glycolaldehyde: These can be used in formose-type reactions to build larger carbon chains with integrated labels. nih.gov

The synthesis of ¹³C-labeled SCCP standards is a critical area of research aimed at improving the accuracy of environmental monitoring. ntnu.no While creating a specific, fully-labeled congener like ¹³C₁₃-1,1,1,3,12,13-hexachlorotridecane would be a formidable synthetic challenge, the principles for its construction are established within the fields of organic synthesis and isotopic labeling. cnr.itnih.gov

Applications in Mechanistic Elucidation and Analytical Method Development

The availability of specific chlorinated paraffin congeners is fundamental to overcoming the analytical challenges posed by the complexity of commercial CP mixtures. These mixtures contain tens of thousands of individual isomers and congeners, which complicates their detection and quantification in environmental and biological matrices. ethz.chuea.ac.uk

Synthesized standards of individual or single-chain-length CPs are instrumental in the development and validation of robust analytical methods. nih.govntnu.no For instance, the use of single chain length CP standards (C10-C17) with varying chlorine content has been pivotal in refining quantification methods based on gas chromatography coupled with electron capture negative ionization low-resolution mass spectrometry (GC/ECNI-LRMS). nih.gov Such standards allow for a more accurate determination of response factors, which can vary significantly with the degree of chlorination. nih.gov

Furthermore, constitutionally defined CP standards are essential for investigating the stereochemistry of these compounds. ntnu.no The synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane and the subsequent isolation of a single stereoisomer has demonstrated the potential for stereospecific analysis of CPs. nih.gov This is a significant step forward, as the toxicological properties of chiral compounds can differ between stereoisomers.

In the realm of mechanistic elucidation, the use of specific congeners allows researchers to study the environmental fate and toxicological effects of individual CPs, which is not possible with complex mixtures. For example, understanding the partitioning behavior of different congeners is key to predicting their environmental distribution. A study on 25 different CP congeners revealed that the chlorination pattern significantly influences their polarity and, consequently, their behavior in different environmental compartments. nih.gov The retention of these congeners on various gas chromatography columns can be predicted with good accuracy using computational models, which aids in their identification in environmental samples. nih.gov

The development of methods to quantify specific congener groups (CnClm) has been a major breakthrough. acs.orgwur.nlnih.gov This has been achieved by using a series of single chain-length standards to calculate congener-group-specific response factors. acs.orgwur.nlnih.gov This approach allows for a more detailed and accurate assessment of the composition of CPs in environmental and biological samples, moving beyond the simple quantification of total short-chain, medium-chain, or long-chain CPs.

Challenges in Congener-Specific Synthesis and Purity Assessment for Research Standards

Despite the clear need for congener-specific research standards, their synthesis and purification present significant challenges. The primary method for synthesizing CPs, both commercially and for standards, is the free-radical chlorination of n-alkanes. nih.govresearchgate.netmostwiedzy.pl This process has low positional selectivity, resulting in a complex mixture of isomers and congeners that is difficult to separate. nih.gov

The synthesis of configurationally defined individual CP congeners requires more sophisticated, multi-step approaches. For example, the synthesis of polychlorodecane analogues has been achieved through electrophilic addition of chlorine to decatrienes, combined with other reactions to introduce chlorine atoms at specific positions. mostwiedzy.pl While these methods offer greater control over the final structure, they are often complex and may result in low yields.

A major hurdle in the production of research standards is the purification of the target congener from the reaction mixture. The similar physical and chemical properties of the various isomers and congeners make their separation extremely difficult. nih.gov Adsorption chromatography is a common purification technique, but it may not be sufficient to achieve the high purity required for analytical standards. researchgate.net

The assessment of purity is another significant challenge. The lack of certified reference materials for most CP congeners makes it difficult to validate analytical methods and to ensure the accuracy of the stated purity of a synthesized standard. vu.nlnih.gov Inter-laboratory studies have shown variability in the quantification of CPs, even when using the same analytical standards, highlighting the need for better reference materials. uea.ac.uk

Moreover, the analytical standards themselves can be a source of error. Some commercially available CP standards have been found to contain impurities or to be cross-contaminated with other CP mixtures. uea.ac.uk The presence of chlorinated olefins in some standards can also interfere with the analysis. uea.ac.uk Therefore, rigorous quality control and characterization of synthesized standards are paramount.

The development of analytical techniques with higher resolution, such as comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS), is helping to address some of these challenges. vu.nlnih.gov These methods provide a more detailed picture of the composition of CP mixtures and can help to identify impurities in research standards. However, the complexity of the data generated by these techniques requires sophisticated data processing methods.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Congener Elucidation

The separation and identification of individual chlorinated paraffin (B1166041) congeners, such as 1,1,1,3,12,13-hexachlorotridecane, from complex mixtures present a significant analytical challenge. The vast number of possible isomers requires high-resolution chromatographic methods for effective elucidation.

Gas Chromatography (GC) Coupled with Various Detection Systems

Gas chromatography is a fundamental technique for the analysis of semi-volatile compounds like chlorinated paraffins. nih.gov When coupled with sensitive detection systems, it allows for the separation and quantification of these compounds. For halogenated compounds, the Electron Capture Detector (ECD) is particularly sensitive. thermofisher.com However, GC-ECD can be prone to interference from other halogenated substances, making confirmation with a more selective detector, such as a mass spectrometer, essential. thermofisher.com

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is a powerful tool for the analysis of complex environmental contaminants like chlorinated paraffins. nih.govthermofisher.com This technique combines the superior separation capabilities of a high-resolution capillary GC column with the definitive identification provided by mass spectrometry. The use of soft ionization techniques, such as negative chemical ionization (NCI), is often preferred for chlorinated paraffins as it can provide enhanced sensitivity and selectivity for these compounds. nih.govthermofisher.com

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation

For exceptionally complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and separation power compared to single-column GC. tandfonline.com In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a column with a different stationary phase. gcms.cz This results in a two-dimensional chromatogram that can resolve co-eluting compounds from the first dimension, which is crucial for the detailed analysis of chlorinated paraffin mixtures. tandfonline.comgcms.cz

Mass Spectrometric Approaches for Structural Confirmation and Quantitative Analysis

Mass spectrometry is indispensable for the structural confirmation and quantification of chlorinated paraffins due to its ability to provide molecular weight and fragmentation information.

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) for Trace Analysis

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique for electrophilic compounds such as chlorinated paraffins. nih.gov This method is particularly well-suited for trace-level analysis in environmental and biological samples. nih.gov ECNI typically results in the formation of [M-Cl]⁻ or [M]⁻ ions with minimal fragmentation, which simplifies spectral interpretation and enhances selectivity for chlorinated compounds. nih.govdaneshyari.com The sensitivity of ECNI-based methods is often dependent on the degree of chlorination of the paraffin. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for differentiating between compounds with the same nominal mass but different elemental compositions. acs.orgresearchgate.net This capability is essential for the analysis of chlorinated paraffins in complex matrices where interferences are common. tandfonline.comresearchgate.net Orbitrap-based and time-of-flight (TOF) mass spectrometers are examples of HRMS instruments that can achieve the high resolving power necessary to separate chlorinated paraffin signals from potential interferences. tandfonline.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex chlorinated alkanes. europa.eucanryve.shop It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the confirmation of the precise substitution pattern of chlorine atoms on the alkyl chain. europa.eunih.gov

¹H and ¹³C NMR spectroscopy are fundamental for the characterization of chlorinated paraffin congeners. nih.gov In the ¹H NMR spectrum of a chlorinated alkane, protons attached to carbons bearing chlorine atoms are shifted downfield compared to those in the parent alkane due to the deshielding effect of the electronegative chlorine atoms. europa.eucanryve.shop Similarly, in the ¹³C NMR spectrum, carbons bonded to chlorine show significant downfield shifts. diva-portal.orgchiron.no

For 1,1,1,3,12,13-hexachlorotridecane, the ¹H NMR spectrum would be expected to show complex multiplets for the methylene (B1212753) and methine protons, with the proton at the C3 position being significantly shifted downfield due to the adjacent chlorine atom. The ¹³C NMR spectrum would display distinct signals for each of the thirteen carbon atoms, with the chemical shifts of C1, C3, C12, and C13 being the most affected by chlorination. govinfo.govchemicalbook.com The C1 carbon, bonded to three chlorine atoms, would appear at a significantly downfield chemical shift.

Due to the potential for multiple stereoisomers in chlorinated alkanes, advanced two-dimensional (2D) NMR techniques are often necessary for complete stereochemical assignment. uea.ac.uk Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for establishing connectivity between protons and carbons. uea.ac.uk

COSY experiments reveal proton-proton coupling networks, helping to trace the carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons. achemtek.com

For 1,1,1,3,12,13-hexachlorotridecane, which has chiral centers at C3 and C12, these 2D NMR techniques would be essential to differentiate between diastereomers by analyzing through-space correlations (e.g., using Nuclear Overhauser Effect Spectroscopy - NOESY) and subtle differences in chemical shifts and coupling constants.

Development and Certification of Reference Materials for Accurate Analysis

The accuracy of any quantitative analysis heavily relies on the availability of high-purity, well-characterized reference materials. achemtek.comaccustandard.comeuropa.eunih.govchiron.no For complex contaminants like chlorinated paraffins, the lack of certified reference materials (CRMs) for individual congeners has been a significant obstacle to achieving accurate and comparable data across different laboratories. accustandard.comeuropa.eunih.govchiron.no

A certified analytical standard of 1,1,1,3,12,13-hexachlorotridecane would serve several critical functions in environmental and food analysis. It would be used for:

Instrument Calibration: To create calibration curves for accurate quantification.

Method Validation: To assess the performance of analytical methods, including accuracy, precision, and limits of detection.

Confirmation of Identity: To confirm the presence of this specific congener in samples by comparing retention times and mass spectra.

Toxicological Studies: To provide a pure substance for in-vitro and in-vivo toxicity assessments.

The synthesis and purification of individual chlorinated paraffin congeners are challenging, which contributes to the scarcity of these standards. ntnu.noresearchgate.net While some vendors may list 1,1,1,3,12,13-hexachlorotridecane, the availability of a certified reference material with a documented purity and uncertainty is not widespread. canryve.shopchemicalbook.com

The certification of a reference material requires a comprehensive assessment of its purity and the characterization of any impurities. accustandard.comnih.govchiron.no This is a multi-faceted process that involves a combination of analytical techniques to provide orthogonal measurements of purity.

Table 2: Techniques for Purity Assessment of a 1,1,1,3,12,13-Hexachlorotridecane Standard

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile organic impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify and quantify non-volatile or thermally labile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide structural confirmation and quantitative analysis (qNMR) against an internal standard. |

| Elemental Analysis | To determine the elemental composition (C, H, Cl) and confirm the empirical formula. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess purity based on melting point depression. |

The combination of these techniques allows for a thorough characterization of the reference material and the assignment of a purity value with a stated uncertainty, which is essential for its use as a CRM. accustandard.comnih.govchiron.no The development of such well-characterized standards for a wider range of chlorinated paraffin congeners, including 1,1,1,3,12,13-hexachlorotridecane, is a crucial step towards improving the quality and reliability of environmental monitoring data. accustandard.comchiron.no

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Conformer Preferences and Energetics

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of such molecules. arxiv.org These methods can identify low-energy conformers and the energy barriers between them. For a molecule like 1,1,1,3,12,13-hexachlorotridecane, it is expected that the lowest energy conformations would seek to minimize steric hindrance between the chlorine atoms and between chlorine atoms and the alkyl chain. The terminal trichloromethyl group (-CCl3) would significantly influence the conformational landscape of that end of the molecule. It is anticipated that staggered conformations along the carbon-carbon bonds would be energetically favored over eclipsed conformations.

Recent advancements in computational techniques, such as the development of molecular conformer fields using diffusion generative models, offer promising avenues for exploring the complex conformational space of such molecules without making prior assumptions about their structure, like torsional angles. arxiv.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States in Degradation

Quantum chemical calculations are instrumental in elucidating the degradation pathways of chlorinated hydrocarbons by modeling reaction mechanisms and identifying transition states. While specific studies on 1,1,1,3,12,13-hexachlorotridecane are lacking, research on related chlorinated alkanes provides a framework for understanding its potential degradation processes.

The dechlorination of chlorinated alkanes is a critical step in their environmental degradation. Theoretical studies on similar compounds suggest that reductive dechlorination is a plausible pathway. For instance, research on the thermal degradation of a polychlorinated tridecane (B166401) mixture (57 wt% Cl) at 220°C has shown that these compounds can undergo dehydrochlorination to form chlorinated olefins. researchgate.net This process involves the elimination of a hydrogen chloride (HCl) molecule. researchgate.net

Quantum chemical calculations can model the energetics of such reactions, determining the activation energies for different potential dechlorination steps. These calculations can help predict which chlorine atoms are most susceptible to removal. For 1,1,1,3,12,13-hexachlorotridecane, the chlorine atoms at the 3, 12, and 13 positions are secondary, while those at the 1-position are on a primary carbon. The reactivity of these positions towards dechlorination would depend on the specific reaction conditions and the presence of catalysts or biological agents like dehalogenase enzymes. researchgate.net

The cleavage of the carbon backbone is a key process in the ultimate mineralization of long-chain alkanes. Computational studies on the oxidation of polyethylene, a long-chain hydrocarbon, have provided insights into the mechanisms of C-C bond cleavage. nih.gov These studies show that the formation of radicals on the carbon chain, for instance through reaction with hydroxyl radicals, can initiate a cascade of reactions leading to bond scission. nih.gov

For 1,1,1,3,12,13-hexachlorotridecane, similar mechanisms are expected to be at play. Quantum mechanical calculations can be used to determine the bond dissociation energies of the C-C bonds in the tridecane chain. The presence of electronegative chlorine atoms can influence the electron distribution along the chain, potentially affecting the strength of adjacent C-C bonds. Theoretical studies on the biological degradation of high molecular weight polyacrylamide have also provided evidence for the cleavage of the main carbon chain backbone. nih.gov

Prediction of Environmental Partitioning Behavior through Molecular Descriptors

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as air, water, soil, and biota. Molecular descriptors derived from computational chemistry are crucial for predicting this behavior.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. For chlorinated alkanes, QSAR models have been developed to predict properties like the octanol-water partition coefficient (Kow), which is a key indicator of a substance's hydrophobicity and potential for bioaccumulation. nih.govacs.org

For long-chain chlorinated paraffins, including those with a C13 backbone, QSAR models can estimate important environmental parameters. The log Kow values for LCCPs are generally high, indicating a strong tendency to partition into organic matter and biota. canada.ca While a specific QSAR model for 1,1,1,3,12,13-hexachlorotridecane is not available, models for chlorinated alkanes with up to 10 carbon atoms have been developed, demonstrating a strong correlation between hydrophobicity (log Kow) and toxicity. nih.govacs.org These models can provide an approximation of its environmental behavior.

Table 1: Predicted Physicochemical Properties of a C15 Chlorinated Alkane (51% Cl wt.) as an Analogue for 1,1,1,3,12,13-Hexachlorotridecane

| Property | Predicted Value | Source |

| Water Solubility | 0.005 - 0.027 mg/L at 20°C | service.gov.uk |

Note: Data for a C15 chlorinated n-alkane with 51% chlorine by weight is presented as an illustrative example due to the lack of specific data for 1,1,1,3,12,13-hexachlorotridecane.

COSMOtherm (Conductor-like Screening Model for Real Solvents) is a powerful prediction tool based on quantum chemical calculations and statistical thermodynamics. oup.com It can predict a wide range of thermodynamic properties, including partition coefficients, without relying on experimental data, which is particularly useful for compounds with limited empirical information. acs.org

COSMOtherm has been validated for the prediction of partition coefficients for complex environmental contaminants and has shown good accuracy for various systems. oup.com For short-chain chlorinated paraffins, COSMO-RS (the underlying theory of COSMOtherm) has been used to develop fragment contribution models to predict octanol-water (Kow), air-water (Kaw), and octanol-air (Koa) partition coefficients. diva-portal.org These models can provide rapid and accurate predictions for a large number of congeners. diva-portal.org

While a specific COSMOtherm prediction for 1,1,1,3,12,13-hexachlorotridecane is not published, the methodology is applicable. The predicted high log Koa values for LCCPs suggest a strong tendency to partition to organic matter. canada.ca

Table 2: Predicted Partition Coefficients for Selected Polychlorinated n-Alkanes (PCAs) using COSMO-RS-Trained Fragment Contribution Models

| Homologue Group | Log Kow Range | Log Kaw Range | Log Koa Range |

| C13Cl5 | 7.1 - 7.6 | -1.5 - -1.0 | 8.3 - 8.9 |

| C13Cl8 | 8.2 - 8.8 | -0.8 - -0.2 | 9.2 - 9.9 |

| C13Cl10 | 9.0 - 9.6 | -0.2 - 0.4 | 9.6 - 10.3 |

Source: Adapted from predictions for general PCA homologue groups. The values represent the range for different isomers within that group and serve as an estimation for the potential range of 1,1,1,3,12,13-hexachlorotridecane, which falls within the C13 category.

Structure-Reactivity Relationship Studies in Abiotic and Biotic Processes (excluding biological effects)

In abiotic processes, the degradation of chlorinated alkanes can occur through several pathways, including hydrolysis, dehydrochlorination, and reductive dechlorination. nih.gov Hydrolysis, the reaction with water, is generally a very slow process for chlorinated alkanes in natural water bodies. nih.gov Dehydrochlorination involves the elimination of a hydrogen chloride (HCl) molecule, resulting in the formation of an alkene. nih.gov This is not a redox reaction and leads to less halogenated compounds. nih.gov Reductive dechlorination, or hydrogenolysis, is a key pathway where a chlorine atom is replaced by a hydrogen atom, a process that involves the addition of two electrons to the molecule. nih.gov This is a principal degradation route for highly chlorinated compounds. nih.gov The efficiency of these abiotic reactions can be significantly enhanced by the presence of certain minerals, such as zero-valent metals (like iron), sulfide (B99878) minerals (e.g., pyrite (B73398), mackinawite), and green rusts. nih.govresearchgate.net The general trend for mineral reactivity in degrading chlorinated solvents often follows a pattern where disordered mackinawite and mackinawite are more reactive than zero-valent iron, which is in turn more reactive than pyrite and other iron-containing minerals like magnetite and biotite. researchgate.net

The specific arrangement of chlorine atoms in 1,1,1,3,12,13-Hexachlorotridecane influences its reactivity. The presence of the 1,1,1-trichloroethyl group at one end of the long alkyl chain creates a sterically hindered and electron-withdrawing environment, which can affect the rates of nucleophilic substitution and elimination reactions. The isolated chlorine atoms at positions 3, 12, and 13 are more susceptible to degradation than those in the trichloromethyl group. The terminal chlorine at position 13, being a primary chloroalkane, is generally more reactive towards certain degradation pathways compared to the secondary chlorine at position 12.

In biotic systems, the structure of chlorinated alkanes profoundly influences their biodegradability. nih.gov Microbial degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. industrialmaintenanceproducts.netresearchgate.net Under aerobic conditions, microorganisms may utilize chlorinated compounds as a carbon source or co-metabolize them in the presence of another primary substrate. industrialmaintenanceproducts.net Oxygenase enzymes can initiate the degradation by inserting an oxygen atom into the molecule, which can lead to unstable intermediates that spontaneously release chloride ions. industrialmaintenanceproducts.net However, the high degree of chlorination can sometimes inhibit aerobic degradation. nih.gov

The relationship between the molecular structure of chlorinated compounds and their degradation potential is a complex interplay of steric and electronic factors. Lipophilicity, which is influenced by the number of chlorine atoms, is important for the transport of these compounds to reactive sites, whether on a mineral surface or within a microbial cell. researchgate.net However, a very high degree of chlorination can also lead to conformational impediments that hinder interaction with catalytic sites. mdpi.com

Abiotic Degradation Pathways and Structural Influence

| Degradation Pathway | Description | Influence of 1,1,1,3,12,13-Hexachlorotridecane Structure |

| Hydrolysis | Reaction with water, typically slow for chlorinated alkanes. nih.gov | The 1,1,1-trichloroethyl group is generally resistant to hydrolysis. Other chloro-substituents may undergo slow hydrolysis. |

| Dehydrochlorination | Elimination of HCl to form an alkene. nih.gov | Possible at the C2-C3 and C11-C12 or C12-C13 positions, leading to the formation of double bonds. |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. nih.gov | A likely pathway, especially for the more accessible chlorine atoms at positions 3, 12, and 13, in the presence of reducing agents like zero-valent iron or sulfide minerals. nih.govresearchgate.net |

Biotic Degradation Pathways and Structural Influence

| Degradation Condition | Description | Influence of 1,1,1,3,12,13-Hexachlorotridecane Structure |

| Aerobic Degradation | Microbial degradation in the presence of oxygen, often initiated by oxygenase enzymes. industrialmaintenanceproducts.net | The long alkyl chain could be a substrate for alkane-degrading microorganisms. However, the high chlorine content may be inhibitory. The less chlorinated end of the molecule is a more likely point of initial attack. |

| Anaerobic Degradation (Halorespiration) | Use of the chlorinated compound as an electron acceptor by anaerobic microorganisms. industrialmaintenanceproducts.net | The presence of multiple chlorine atoms makes it a potential electron acceptor. The terminal chlorine at position 13 is a favorable site for reductive dehalogenation by dehalogenating bacteria. nih.gov |

Research Gaps and Future Directions in 1,1,1,3,12,13 Hexachlorotridecane Studies

Elucidation of Undocumented Transformation Pathways and Secondary Metabolites

A significant knowledge gap exists in the complete elucidation of the transformation pathways of 1,1,1,3,12,13-Hexachlorotridecane and the identification of its secondary metabolites. While the biotransformation of environmental pollutants by gut microbiota and other microorganisms is known to occur through reactions like reduction, oxidation, and hydrolysis, the specific products arising from this hexachloro-congener are largely uncharacterized. acs.org The process of dechlorination, for instance, can be tracked through shifting isotopic patterns in mass spectrometry, a technique that could be applied to identify trichlorinated and dichlorinated derivatives of the parent compound. acs.org

The identification of secondary metabolites is crucial, as these transformation products may exhibit different or even enhanced toxicity compared to the original molecule. acs.org Fungi, in particular, are known producers of a vast array of secondary metabolites with diverse bioactivities, and their potential role in the transformation of chlorinated paraffins like 1,1,1,3,12,13-Hexachlorotridecane is an area requiring further investigation. nih.gov

Table 1: Potential Transformation Reactions and Metabolite Classes

| Transformation Reaction | Potential Metabolite Class | Analytical Approach |

|---|---|---|

| Reductive Dechlorination | Pentachloro-, Tetrachloro-tridecanes | Mass Spectrometry with Isotopic Pattern Analysis acs.org |

| Oxidation | Hydroxylated and Carboxylated Metabolites | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Development of Novel and Green Synthesis Methodologies for Specific Congeners

The synthesis of specific congeners of chlorinated paraffins, including 1,1,1,3,12,13-Hexachlorotridecane, is essential for toxicological studies and for use as analytical standards. researchgate.net Traditional methods often involve free-radical chlorination, which results in complex mixtures of isomers and congeners due to low positional selectivity. researchgate.netnih.gov A common laboratory-scale synthesis involves the reaction of n-alkanes with sulfuryl chloride under UV light. researchgate.net

Future research must focus on developing novel and "green" synthesis methodologies that offer higher regioselectivity and are more environmentally benign. nih.gov Green chemistry principles that could be applied include the use of catalysts to improve reaction efficiency, the avoidance of hazardous solvents like aromatic chlorinated solvents, and the implementation of flow chemistry processes. nih.govresearchgate.net Flow C-H chlorination using in-situ generated chlorine gas is one such promising greener approach. researchgate.net Metal-free processes using Brønsted acid catalysts and recyclable solvents also represent a sustainable alternative for the synthesis of substituted alkanes. universitytech.io

Advancements in Comprehensive Analytical Characterization for Isomer-Specific Information

A major challenge in the study of chlorinated paraffins is their immense complexity, with potentially hundreds of thousands of isomers in commercial mixtures. nih.govacs.org This complexity hinders a complete characterization and risk assessment. For a specific compound like 1,1,1,3,12,13-Hexachlorotridecane, obtaining isomer-specific information is critical as the position of chlorine atoms significantly influences the molecule's physicochemical properties and, consequently, its environmental fate and toxicity. nih.gov

Advanced analytical techniques are being developed to address this. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-ESI-HRMS), allows for the detection of a wide range of chlorinated paraffins, including short-, medium-, and long-chain varieties, in a single analysis. researchgate.netsci-hub.st Gas chromatography (GC) with various polar and nonpolar columns can also help separate isomers based on their retention indices. nih.gov Furthermore, nuclear magnetic resonance (NMR) spectroscopy is emerging as a powerful tool for discriminating between isomers in complex mixtures. nih.govacs.org

Table 2: Advanced Analytical Techniques for Isomer-Specific Characterization

| Analytical Technique | Principle | Application to 1,1,1,3,12,13-Hexachlorotridecane |

|---|---|---|

| LC-ESI-HRMS | Separates compounds by liquid chromatography and detects them with high-resolution mass spectrometry. researchgate.netsci-hub.st | Quantification and identification in complex environmental and biological matrices. |

| Multi-dimensional GC | Uses multiple columns with different polarities to achieve better separation of isomers. nih.gov | Separation of 1,1,1,3,12,13-Hexachlorotridecane from other C13-isomers. |

| NMR Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. nih.govacs.org | Elucidation of the precise chlorine substitution pattern. |

Integration of Advanced Multi-Omics Approaches in Biotransformation Studies

Understanding the biotransformation of 1,1,1,3,12,13-Hexachlorotridecane within organisms requires a holistic approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform to unravel the complex interactions between the compound and biological systems. acs.orgnih.gov

These approaches can help identify the specific genes and enzymes involved in the breakdown of this chlorinated alkane, as well as the metabolic pathways that are perturbed upon exposure. nih.govasrb.org.in For instance, transcriptomic analysis can reveal which genes are upregulated in response to the compound, while proteomics can identify the proteins that are actively involved in its metabolism. nih.gov Metabolomics, in turn, can identify the resulting secondary metabolites, providing a complete picture of the biotransformation process. acs.orgnih.gov Such studies have been applied to understand the biotransformation of other pollutants and could be adapted for 1,1,1,3,12,13-Hexachlorotridecane. acs.orgnih.gov

Refined Computational Models for Predictive Environmental Chemistry and Fate Modeling

Computational models are indispensable tools for predicting the environmental fate and transport of chemicals like 1,1,1,3,12,13-Hexachlorotridecane, especially given the limited empirical data available for specific congeners. nih.gov Environmental fate models (EFMs) use mass balance equations to predict the distribution of a contaminant across different environmental compartments such as water, soil, and biota. mdpi.com

For chlorinated paraffins, fugacity-based models and COSMO-RS-trained fragment contribution models have been used to predict physicochemical properties and environmental residence times. nih.govdiva-portal.org However, the accuracy of these models depends on the quality of the input data and the assumptions made about degradation rates. nih.govresearchgate.net Future research should focus on refining these models by incorporating more accurate, congener-specific physicochemical data and by developing quantitative structure-biodegradation relationships (QSBRs). researchgate.net Bayesian inference is a statistical approach that can help to better characterize the uncertainty and variability in experimental data used for model development. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1,1,1,3,12,13-Hexachlorotridecane | - |

| Chlorinated Paraffins | CPs |

| Polychlorinated n-Alkanes | PCAs |

| Short-Chain Chlorinated Paraffins | SCCPs |

| Medium-Chain Chlorinated Paraffins | MCCPs |

| Long-Chain Chlorinated Paraffins | LCCPs |

| Sulfuryl chloride | SO2Cl2 |

| Dichloromethane | DCM |

| Acetonitrile | ACN |

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine | MNX |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | DNX |

| Hexahydro-1,3,5-trinitroso-1,3,5-triazine | TNX |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine | RDX |

| cis-1,3-cyclohexanediol | C13C |

| trans-1,3-cyclohexanediol | T13C |

| Sphaeropsidin A | - |

| Diplopyrone C | - |

| Arundine | - |

| Vibrindole A | - |

| Vancomycin | - |

Q & A

Q. What validated analytical methods are recommended for detecting 1,1,1,3,12,13-Hexachlorotridecane in environmental matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is widely used. Key steps include:

- Column selection : High-resolution capillary columns (e.g., DB-5MS) to separate chlorinated paraffin (CP) congeners .

- Internal standards : ε-Hexachlorocyclohexane (ε-HCH) or -labeled trans-chlordane for quantification .

- Validation : Cross-referencing with certified reference materials (e.g., SCCP mixtures from Ehrenstorfer GmbH) and purity adjustments based on supplier-provided certificates (Table S1 in ).

Q. How does 1,1,1,3,12,13-Hexachlorotridecane interact with plant systems in controlled environments?

Hydroponic studies using pumpkin (Cucurbita pepo) and soybean (Glycine max) reveal:

- Uptake and translocation : Root absorption dominates, with upward translocation to stems and leaves. Accumulation ratios vary by species; e.g., soybean roots accumulate 1,1,1,3,12,13-HexCT at lower levels than pumpkin roots (1:3 vs. 1:2 ratio for HexCT:HexCD) .

- Chlorine influence : Higher chlorine content (e.g., octachlorinated congeners) increases persistence in plant tissues compared to hexachlorinated analogs .

Q. What are the critical parameters for ensuring reproducibility in studies involving chlorinated paraffins?

- Chemical characterization : Document supplier details (e.g., Chiron, Norway), purity (>99%), batch numbers, and storage conditions (e.g., -20°C in amber vials) .

- Exposure protocols : Standardize hydroponic nutrient solutions, pH, and exposure durations (e.g., 10-day trials) to minimize variability .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the environmental fate of 1,1,1,3,12,13-Hexachlorotridecane?

- Controlled systems : Use hydroponic setups to eliminate soil interactions and isolate plant-specific metabolic pathways .

- Isotopic labeling : Incorporate - or -labeled analogs to track dechlorination and carbon chain decomposition .

- Time-course analysis : Collect samples at intervals (e.g., 0, 5, 10 days) to assess translocation kinetics and metabolite formation .

Q. How can contradictions in bioaccumulation data across studies be systematically addressed?

- Comparative meta-analysis : Evaluate variables such as plant species (e.g., soybean vs. pumpkin), chlorine content (51.5–63.0%), and exposure duration .

- Data normalization : Express results as congener ratios (e.g., HexCT:HexCD) to account for analytical variability .

- Quality control : Replicate experiments using identical reference standards and validate with inter-laboratory comparisons .

Q. What advanced methodologies elucidate metabolic pathways of 1,1,1,3,12,13-Hexachlorotridecane in biota?

- High-resolution mass spectrometry (HRMS) : Identify dechlorinated metabolites (e.g., pentachlorotridecanes) and chlorine rearrangement products .

- Enzyme inhibition assays : Use cytochrome P450 inhibitors to determine enzymatic roles in degradation .

- Phytovolatilization studies : Measure airborne daughter compounds (e.g., chlorodecanes) using passive air samplers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.